![molecular formula C9H10O4 B1349212 Methyl 4-acetyl-5-methylfuran-2-carboxylate CAS No. 29172-10-9](/img/structure/B1349212.png)
Methyl 4-acetyl-5-methylfuran-2-carboxylate
Overview
Description
Methyl 4-acetyl-5-methylfuran-2-carboxylate is a chemical compound that belongs to the furan family. It is a colorless liquid with a fruity odor and is widely used in the pharmaceutical industry. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Therapeutics
Furan derivatives, including Methyl 4-acetyl-5-methylfuran-2-carboxylate, are known for their potential therapeutic applications. They can be involved in the synthesis of various pharmacologically active molecules that may exhibit anti-inflammatory, antiviral, or antibacterial properties .
Photovoltaic Materials
These compounds can also play a role in the development of photovoltaic materials. Their unique electronic and structural properties make them suitable for use in organic solar cells to improve efficiency and stability .
Dyes and Pigments
In the field of dyes and pigments, furan derivatives are valued for their color properties and stability. They can be used to create new pigments with specific color profiles for industrial applications .
Corrosion Inhibitors
Methyl 4-acetyl-5-methylfuran-2-carboxylate may serve as a corrosion inhibitor. Its molecular structure could potentially interact with metal surfaces to prevent oxidation and corrosion, which is crucial in extending the lifespan of metal components .
Food Antioxidants
The antioxidant properties of furan derivatives make them suitable for preserving food quality. They can help prevent oxidation in food products, thereby extending shelf life and maintaining nutritional value .
Sustainable Chemistry
In sustainable chemistry, these compounds are used to develop eco-friendly synthetic pathways. They can be part of green chemistry initiatives aiming to reduce environmental impact through safer chemical processes .
Agrochemicals
Furan derivatives are also utilized in the agrochemical industry. They may be used in the synthesis of pesticides or herbicides that are more effective and less harmful to the environment .
properties
IUPAC Name |
methyl 4-acetyl-5-methylfuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZJIFQWVPVKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361155 | |
Record name | methyl 4-acetyl-5-methylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetyl-5-methylfuran-2-carboxylate | |
CAS RN |
29172-10-9 | |
Record name | methyl 4-acetyl-5-methylfuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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